(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine
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Overview
Description
(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a methanamine group at the 6-position of the benzofuran ring
Mechanism of Action
Target of Action
The primary target of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine, also known as MMDA, is likely the serotonin receptor 5HT2A . This receptor plays a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
MMDA likely acts as a 5HT2A agonist , similar to hallucinogenic amphetamines such as DOM . It may also act as a serotonin releaser by reversing the direction of the serotonin reuptake transporter, similar to MDMA . This dual action can lead to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission.
Result of Action
The molecular and cellular effects of MMDA’s action are likely to be diverse, given the widespread distribution of serotonin receptors in the body. Potential effects could include altered mood and perception, due to its action on the 5HT2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The methyl group at the 2-position can be introduced through alkylation reactions.
Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydrobenzofuran
- 4- (2,3-Dihydro-7-methoxy-3-methyl-5-propenyl-2-benzofuranyl)-2-methoxyphenol
Uniqueness
(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and methanamine groups at specific positions on the benzofuran ring differentiates it from other benzofuran derivatives and may result in unique reactivity and biological activity.
Properties
IUPAC Name |
(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-5,7H,3,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSRAPMWRWMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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